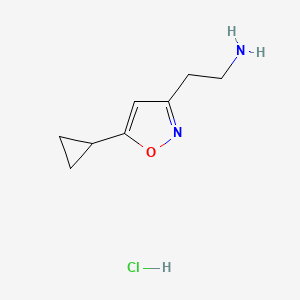![molecular formula C8H12N4 B1485237 3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 2092722-97-7](/img/structure/B1485237.png)
3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile
Overview
Description
Scientific Research Applications
In Silico Assessment and Drug Design
This compound has been used in the conception and synthesis of new morpholine-containing compounds . These compounds have been assessed in silico for their potential inhibitory activity against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . The molecular docking study suggests that these compounds interact with the three enzymes with moderate to high affinity .
Antimicrobial Activity
Substituted propanenitrile compounds, similar to the one , have been synthesized and evaluated for their antimicrobial activity . Some of these compounds have shown promising antimicrobial activity, particularly those with certain substituents on the triazole moiety .
Industrial Applications
Morpholine-containing compounds, which could potentially include “3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile”, have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts .
Ligands for Catalysts
Morpholine-containing compounds have also been used as ligands for catalysts . This suggests that “3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile” could potentially be used in similar applications.
Pharmaceutical Testing
“3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile” is available for purchase online for pharmaceutical testing . This suggests that it could be used in the development and testing of new pharmaceuticals.
Alzheimer’s Disease Research
Recent studies have reported the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease . This suggests that “3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile” could potentially be used in Alzheimer’s disease research.
properties
IUPAC Name |
3-[4-(1-aminoethyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-7(10)8-5-11-12(6-8)4-2-3-9/h5-7H,2,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOPWBCEXXMCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CCC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)
![4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485158.png)
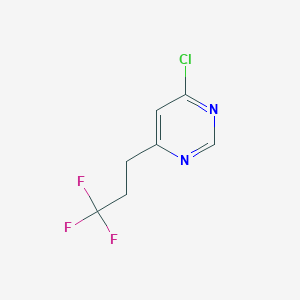
![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)
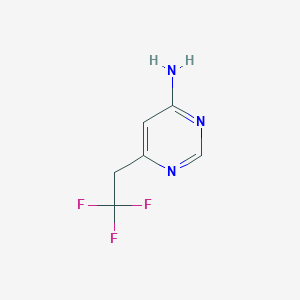
![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[d][1,2,3]triazole](/img/structure/B1485171.png)
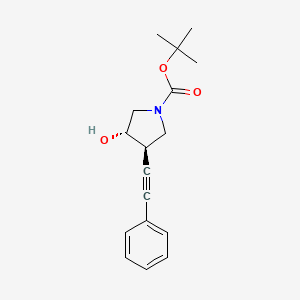

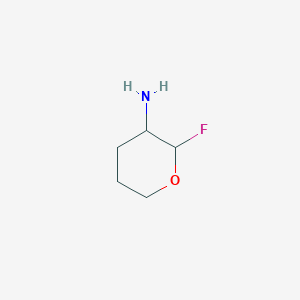
![N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1485176.png)
